molecular formula C19H17N5O4S B2517694 N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide CAS No. 1172879-51-4

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide

Cat. No.: B2517694
CAS No.: 1172879-51-4
M. Wt: 411.44
InChI Key: ZAQIRJXOYKGLCM-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Pyrazole Moiety: The pyrazole moiety can be introduced by reacting the benzothiazole derivative with a pyrazole derivative in the presence of a coupling agent such as EDCI or DCC.

    Introduction of the Nitro Group: The nitro group can be introduced by nitration of the furan ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the nitrofuran derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the benzothiazole ring could yield sulfoxides or sulfones.

Scientific Research Applications

    Medicinal Chemistry: The compound may be studied for its potential as a therapeutic agent due to its structural similarity to other biologically active benzothiazole derivatives.

    Biology: The compound may be used as a probe or tool compound in biological studies to investigate its effects on cellular processes and molecular targets.

    Materials Science: The compound may be explored for its potential use in the development of new materials with unique properties, such as fluorescence or conductivity.

    Agriculture: The compound may be studied for its potential use as a pesticide or herbicide due to its structural similarity to other agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide would depend on its specific molecular targets and pathways. Potential mechanisms of action could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in key biological processes, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities with the benzothiazole core.

    Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 1-phenyl-3-methyl-5-pyrazolone share structural similarities with the pyrazole moiety.

    Nitrofuran Derivatives: Compounds such as nitrofurantoin and furazolidone share structural similarities with the nitrofuran ring.

Uniqueness

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide is unique due to its combination of benzothiazole, pyrazole, and nitrofuran moieties, which may confer unique biological activities and chemical properties not found in other compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-12-11-13(2)23(21-12)10-9-22(18(25)15-7-8-17(28-15)24(26)27)19-20-14-5-3-4-6-16(14)29-19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQIRJXOYKGLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(O4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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